6-Bromo-2-fluoro-3-methoxyphenol
Overview
Description
6-Bromo-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxyphenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 2-fluoro-3-methoxyphenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-fluoro-3-methoxyphenol is reacted with a brominating agent under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or demethylated phenols.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine and fluorine) can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyphenol: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-Fluoro-3-methoxyphenol: Lacks the bromine atom, which may affect its chemical stability and biological activity.
6-Bromo-2-fluoro-4-methoxyphenol: Similar structure but with a different substitution pattern, which can influence its reactivity and applications.
Uniqueness
6-Bromo-2-fluoro-3-methoxyphenol is unique due to the specific combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVCFSGWIFGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784923-61-0 | |
Record name | 4-Bromo-2-fluoro-3-hydroxyanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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